molecular formula C22H22N2O5S B6583868 ethyl 4-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate CAS No. 1251690-76-2

ethyl 4-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate

Cat. No.: B6583868
CAS No.: 1251690-76-2
M. Wt: 426.5 g/mol
InChI Key: GQBVUCSZNOURKX-UHFFFAOYSA-N
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Description

Ethyl 4-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.12494298 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a benzothiazine core and a pyrrolidine moiety. Its chemical formula is C15H14N2O4SC_{15}H_{14}N_{2}O_{4}S, and it possesses a molecular weight of approximately 306.34 g/mol. The compound is soluble in organic solvents and exhibits specific melting points that can vary depending on purity.

This compound has been studied for its potential as an inhibitor of Factor XIa, an enzyme involved in the coagulation cascade. Inhibition of this factor could lead to therapeutic applications in managing thrombotic disorders without significantly increasing bleeding risk.

Anticoagulant Properties

Research indicates that the compound exhibits potent anticoagulant activity by inhibiting Factor XIa. A study demonstrated that compounds similar to this compound could reduce thrombus formation in animal models, suggesting its potential use in anticoagulant therapies .

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways. A notable study reported IC50 values indicating significant potency against human breast cancer cells .

Case Study 1: In Vivo Efficacy

A recent study evaluated the efficacy of the compound in a mouse model of thrombosis. Mice treated with this compound showed a marked reduction in thrombus size compared to control groups. This suggests that the compound may be effective in preventing clot formation in vivo .

Case Study 2: Antitumor Activity

Another case study focused on the antitumor activity of the compound against melanoma cells. The results indicated that treatment with this compound led to significant tumor regression in xenograft models. The study highlighted the compound's ability to inhibit cell proliferation and induce cell cycle arrest .

Data Tables

Biological Activity Effect Reference
AnticoagulantInhibition of Factor XIa
CytotoxicityInduction of apoptosis
Tumor RegressionSignificant reduction in melanoma tumors

Properties

IUPAC Name

ethyl 4-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-2-29-22(26)16-9-11-17(12-10-16)24-15-20(21(25)23-13-5-6-14-23)30(27,28)19-8-4-3-7-18(19)24/h3-4,7-12,15H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBVUCSZNOURKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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